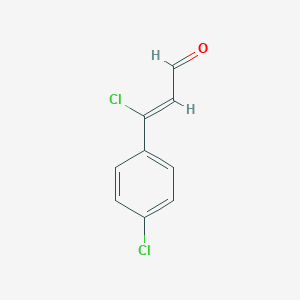

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

Description

Propriétés

IUPAC Name |

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQMAUVMLFGNGU-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C=O)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14063-77-5 | |

| Record name | Cinnamaldehyde, beta,p-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014063775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14063-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

CAS 88438-06-6 physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of Copovidone (CAS 88438-06-6)

Foreword for the Research Professional

Copovidone, designated by CAS number 88438-06-6, is a cornerstone excipient in modern pharmaceutical development. As a synthetic copolymer of 1-vinyl-2-pyrrolidone and vinyl acetate, its utility spans from serving as a binder in tablet manufacturing to enabling the formulation of poorly soluble active pharmaceutical ingredients (APIs) through amorphous solid dispersions. Its versatility is a direct consequence of a unique combination of physicochemical properties derived from its constituent monomers.

This guide is structured to provide a comprehensive and practical understanding of Copovidone for the discerning researcher, scientist, and drug development professional. Moving beyond a simple recitation of specifications, we delve into the causality behind its characteristics, the methodologies for their precise measurement, and the implications of these properties on formulation performance. The protocols and data presented herein are grounded in authoritative pharmacopeial standards and technical literature, ensuring a robust foundation for your research and development endeavors.

Core Identity and Chemical Structure

Copovidone is a random copolymer synthesized from N-vinylpyrrolidone (NVP) and vinyl acetate (VA) monomers, typically in a 6:4 molar ratio.[1][2] This specific composition imparts a unique hydrophilic-lipophilic balance, making it soluble in a wide array of aqueous and organic solvents.[3]

The polymer's identity is defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) as a copolymer of 1-ethenylpyrrolidin-2-one and ethenyl acetate.[3][4] Its molecular weight is not a single value but a distribution, typically characterized by a "K-value," which is derived from its viscosity in solution.[5]

Diagram: Synthesis of Copovidone

The following diagram illustrates the free-radical polymerization of N-vinylpyrrolidone and vinyl acetate monomers to form the Copovidone copolymer.

Caption: Random copolymerization of NVP and VA monomers.

Key Physicochemical Properties: A Quantitative Overview

The functional performance of Copovidone is dictated by a specific set of physicochemical parameters. These are rigorously controlled to ensure batch-to-batch consistency and predictable behavior in pharmaceutical formulations.

| Property | Specification/Typical Value | Significance in Formulation |

| Appearance | White to yellowish-white, hygroscopic powder or flakes.[3] | Directly impacts visual appearance of blends and final dosage forms. |

| Molecular Formula | (C₆H₉NO)n(C₄H₆O₂)m[3][4] | Represents the polymeric nature and monomeric composition. |

| Molecular Weight | 45,000 - 70,000 g/mol (Weight-Average, Mw)[2] | Influences viscosity, binding properties, and film strength. |

| K-Value | Nominal value typically 25-31; must be 90.0%–110.0% of the stated value.[3][4] | A critical quality attribute derived from viscosity, reflecting the polymer's molecular weight distribution and performance. |

| Vinyl Acetate Content | 35.3% – 42.0% (on dried basis)[3][4][5] | The vinyl acetate component modulates the polymer's hydrophobicity, reducing hygroscopicity compared to povidone. |

| Nitrogen Content | 7.0% – 8.0% (on dried basis)[3][4][5] | Corresponds to the N-vinylpyrrolidone content, which imparts hydrophilicity and solubility. |

| Solubility | Freely soluble in water, ethanol, isopropanol, and methylene chloride.[3] | Broad solubility is crucial for wet granulation, film coating, and solvent-based solid dispersion methods. |

| Glass Transition Temp. (Tg) | ~64 °C[6][7] | A key parameter for hot-melt extrusion (HME), as it defines the temperature at which the polymer softens. |

| pH (1% w/v solution) | 3.0 – 7.0[5] | Ensures compatibility with a wide range of APIs and other excipients without causing pH-related degradation. |

| Bulk Density | 0.08 – 0.15 g/mL (Fine Grade); 0.2 – 0.3 g/mL (Regular Grade) | Affects powder flow, blend uniformity, and die filling during tableting. |

| Hygroscopicity | Significantly lower than povidone. | Provides better moisture protection for sensitive APIs and improves the physical stability of the final product. |

| Impurities | ||

| Residue on Ignition | ≤ 0.1%[4] | Measures the level of inorganic impurities. |

| Peroxides | ≤ 400 ppm (expressed as H₂O₂)[4] | Peroxides can degrade sensitive APIs; this limit is critical for drug product stability.[1] |

| Aldehydes | ≤ 0.05% (expressed as acetaldehyde)[8] | A measure of potential reactive impurities that could interact with APIs. |

| Hydrazine | ≤ 1 ppm[4] | A potential process-related impurity that is strictly controlled due to its toxicity. |

| Monomers (VP & VA) | Limits are specified in pharmacopeias.[9] | Residual monomers are controlled to ensure the safety and purity of the excipient. |

Authoritative Analytical Methodologies & Protocols

The characterization of Copovidone relies on a suite of validated analytical techniques, many of which are harmonized across the USP, Ph. Eur., and Japanese Pharmacopoeia (JPE).[10][11] Adherence to these protocols is essential for regulatory compliance and ensuring the quality of the material.

Diagram: Physicochemical Characterization Workflow for Copovidone

This workflow outlines the logical sequence of tests performed to qualify a batch of Copovidone according to pharmacopeial standards.

Caption: A typical quality control workflow for Copovidone analysis.

Protocol 1: Determination of K-Value (Viscometric Method)

-

Principle: The K-value is a measure of the kinematic viscosity of a 1% solution of Copovidone in water. It is an empirical value that correlates with the average molecular weight of the polymer. This parameter is critical as it directly impacts the binding and film-forming capabilities of the excipient. Higher K-values indicate higher molecular weight and viscosity.

-

Apparatus:

-

Capillary-tube viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath (25 ± 0.2 °C)

-

Volumetric flasks, pipettes

-

Analytical balance

-

-

Procedure:

-

Sample Preparation: Accurately weigh an amount of undried Copovidone equivalent to 1.00 g on the dried basis.[4]

-

Transfer the sample to a 100-mL volumetric flask. Dissolve in and dilute to volume with purified water.[4]

-

Allow the solution to stand for 1 hour to ensure complete dissolution and deaeration.[4]

-

Measurement: Determine the viscosity of this solution at 25 ± 0.2 °C using a calibrated capillary viscometer as per USP <911> or Ph. Eur. 2.2.9.[4]

-

Separately, determine the viscosity of purified water (the solvent) using the same viscometer.

-

Calculation: Calculate the relative viscosity (z or η_rel_) of the sample solution relative to that of water.

-

Calculate the K-value using the Fikentscher equation: K = (1.5 * log(z) - 1) / (0.15 + 0.003 * c) + (300 * c * log(z) + (c + 1.5 * c * log(z))²)¹ᐟ² / (0.15 * c + 0.003 * c²) Where:

-

z is the viscosity of the sample solution relative to water.

-

c is the concentration of the solution in g/100 mL (in this case, 1.00 g/100 mL).[4]

-

-

-

Acceptance Criteria: The calculated K-value must be between 90.0% and 110.0% of the nominal K-value stated on the label.[4][5]

Protocol 2: Assay for Vinyl Acetate Content (Saponification Method)

-

Principle: This assay quantifies the portion of the copolymer derived from vinyl acetate. The ester groups of the vinyl acetate units are hydrolyzed (saponified) using a known excess of alcoholic potassium hydroxide. The unreacted potassium hydroxide is then back-titrated with a standardized acid. The amount of potassium hydroxide consumed is directly proportional to the vinyl acetate content.

-

Apparatus:

-

Reflux condenser and flask

-

Heating mantle or water bath

-

Burette, pipettes

-

Analytical balance

-

-

Procedure:

-

Sample Preparation: Accurately weigh about 2 g of Copovidone.[4]

-

Saponification: Perform the saponification value determination as directed under USP <401> (Fats and Fixed Oils).[4] This involves adding a precise volume of standardized alcoholic potassium hydroxide solution to the sample and heating under reflux for a specified time to ensure complete hydrolysis of the ester groups.

-

Titration: After cooling, titrate the excess (unreacted) potassium hydroxide with a standardized solution of hydrochloric or sulfuric acid, using a suitable indicator (e.g., phenolphthalein).

-

Blank Determination: Perform a blank determination under the same conditions, omitting the Copovidone sample.

-

Calculation: The percentage of copolymerized vinyl acetate is calculated using the formula: Result = 0.1 × (Mr₁/Mr₂) × S Where:

-

-

Acceptance Criteria: The content of copolymerized vinyl acetate must be between 35.3% and 42.0% on the dried basis.[3][4][5]

Protocol 3: Limit of Peroxides (Colorimetric Method)

-

Principle: The presence of peroxides is a critical quality attribute, as they can initiate oxidative degradation of sensitive APIs. This method relies on the oxidation of titanium(III) to titanium(IV) by any peroxides present in the sample. The resulting titanium(IV) forms a distinct yellow-colored complex, the absorbance of which is measured spectrophotometrically and is proportional to the peroxide concentration.

-

Apparatus:

-

UV-Vis spectrophotometer

-

Volumetric flasks, beakers

-

Analytical balance

-

-

Procedure:

-

Copovidone Solution: Prepare a 40 mg/mL solution of Copovidone in water, calculated on the dried basis.[4][8]

-

Sample Solution: Transfer 25.0 mL of the Copovidone solution to a 50-mL beaker. Add 2 mL of titanium trichloride–sulfuric acid TS. Mix and allow to stand for 30 minutes at room temperature.[4][8]

-

Blank Solution: Transfer 25.0 mL of the Copovidone solution to a separate 50-mL beaker. Add 2 mL of 13% sulfuric acid (without the titanium trichloride).[4][8]

-

Spectrophotometry: Set the spectrophotometer to a wavelength of 405 nm.[4][8]

-

Use the Blank Solution to zero the instrument.

-

Measure the absorbance of the Sample Solution in a 1-cm cell.[4][8]

-

-

Acceptance Criteria: The absorbance of the Sample Solution must not be more than 0.35, which corresponds to not more than 400 ppm of peroxides (expressed as hydrogen peroxide).[4][8]

Field-Proven Insights for the Development Scientist

-

Binder Selection: Copovidone's lower hygroscopicity compared to povidone makes it a superior choice for moisture-sensitive drugs. Its plasticity is particularly advantageous in direct compression and roller compaction, where it can reduce tablet capping and friability.

-

Solid Dispersions: The glass transition temperature (Tg) of ~64 °C is a critical parameter for hot-melt extrusion (HME).[6][7] This relatively low Tg allows for processing at lower temperatures, which is beneficial for thermally labile APIs. Copovidone's ability to act as a hydrophilic carrier can significantly enhance the dissolution rate and bioavailability of poorly water-soluble (BCS Class II and IV) drugs.[][13]

-

Excipient Stability and API Compatibility: The stringent control over peroxide levels is not merely a quality control checkpoint; it is a crucial factor in preventing the degradation of oxidation-prone APIs during processing and storage.[1] Newer grades of Copovidone are being developed with even tighter controls on residual peroxides to further enhance the stability of sensitive formulations.[1][14]

-

Film Coating: As a film-forming agent, Copovidone provides good adhesion, elasticity, and hardness. It can be used to form moisture-barrier coatings, protecting the tablet core from environmental humidity.

Conclusion

Copovidone (CAS 88438-06-6) is a highly functional and versatile pharmaceutical excipient. A thorough understanding of its physicochemical characteristics—from its molecular structure and K-value to its solubility and impurity profile—is paramount for its effective application. The harmonized, rigorous analytical methods detailed in this guide provide the necessary framework for ensuring its quality and consistency. By leveraging these properties, formulation scientists can effectively address challenges in tablet manufacturing, enhance drug solubility, and improve the stability and performance of final drug products.

References

- Copovidone - US Pharmacopeia (USP).

- COPOVIDONE -

- E-54 - US Pharmacopeia (USP).

- CAS 25086-89-9 Copovidone - BOC Sciences.

- Copovidone - European Pharmacopoeia 6.0.

- Copovidone - Second Supplement to USP 35–NF 30.

- Analysis of Copovidone - Under the Condition of the EP 10th ed. - GL Sciences.

- 444999 Copovidone (Poly(1-vinylpyrrolidone-co-vinyl acet

- Copovidone - Notice of Adoption of Harmonized Standard, US Pharmacopeia.

- Copovidone - PMDA (Japanese Pharmacopoeia).

- Kollidon VA 64 - Stobec.

- Kollidon® VA 64 Kollidon® VA 64 Fine - BASF Technical Inform

- Characterization of Different Copovidone Grades as Carrier Materials in Hot Melt Extrusion of Amorphous Solid Dispersions - PMC - PubMed Central.

- Characterization of Different Copovidone Grades as Carrier Materials in Hot Melt Extrusion of Amorphous Solid Dispersions - MDPI.

- Kollidon® VA 64 Kollidon® VA 64 Fine - Rumapel.

- Kollidon® VA 64 Kollidon® VA 64 Fine - Amazon S3.

- Copovidone USP Reference Standard CAS 25086-89-9 - Sigma-Aldrich.

- Kollidon® VA 64 and Soluplus® as modern polymeric carriers for amorphous solid dispersions - Pharma Excipients.

Sources

- 1. Characterization of Different Copovidone Grades as Carrier Materials in Hot Melt Extrusion of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. uspbpep.com [uspbpep.com]

- 4. usp.org [usp.org]

- 5. usp.org [usp.org]

- 6. usbio.net [usbio.net]

- 7. 聚乙烯吡咯烷酮 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. drugfuture.com [drugfuture.com]

- 9. glsciences.com [glsciences.com]

- 10. usp.org [usp.org]

- 11. pmda.go.jp [pmda.go.jp]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. mdpi.com [mdpi.com]

Elucidating the Therapeutic Potential of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal: A Strategic Roadmap for Target Identification and Validation

An In-Depth Technical Guide

Abstract

In modern drug discovery, the journey from a novel chemical entity (NCE) to a validated therapeutic agent is contingent on one critical, foundational step: the identification and validation of its biological target. This guide addresses the NCE, (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, a compound with limited characterization in public scientific literature. As such, this document serves as a comprehensive strategic roadmap, detailing the multi-pronged experimental and computational workflows required to uncover its mechanism of action and potential therapeutic targets. We will proceed from broad, in silico hypothesis generation to rigorous, cell-based target deconvolution and finally to definitive biochemical and genetic validation. Each stage is presented with the underlying scientific rationale, detailed protocols, and data interpretation frameworks essential for robust scientific inquiry. This is not merely a list of techniques, but a logical, self-validating system designed to guide researchers through the complex process of transforming a chemical structure into a potential therapeutic.

Part 1: Initial Hypothesis Generation via Computational Target Prediction

For an uncharacterized compound such as (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, computational methods provide a rapid, cost-effective, and powerful first step to generate a tractable list of potential protein targets. This in silico phase leverages vast biological and chemical datasets to predict interactions, thereby guiding subsequent, resource-intensive experimental work.

Principle of Chemical Similarity and Reverse Docking

The foundational principle, "guilt-by-association," posits that structurally similar molecules often share similar biological targets. By comparing our query compound to databases of molecules with known activities, we can infer potential targets. Complementing this, reverse docking computationally "fits" the compound into the binding sites of thousands of known protein structures to calculate binding affinities, providing a ranked list of potential targets.

Workflow for In Silico Target Prediction

The following workflow outlines a standard procedure for generating an initial list of putative targets.

Detailed Protocol: Target Prediction using SwissTargetPrediction

Objective: To generate a prioritized list of potential protein targets for (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal based on a combination of 2D and 3D similarity to known ligands.

-

Navigate to the Web Server: Open a web browser and go to the SwissTargetPrediction website.

-

Input Molecule Structure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal. For this molecule, a possible SMILES string is Clc1ccc(C(\C=C\C=O)=C\Cl)cc1.

-

Paste the SMILES string into the input text box. Alternatively, use the integrated molecular sketcher to draw the structure.

-

-

Select Species: Choose the target organism from the dropdown menu. For general therapeutic discovery, "Homo sapiens" is the standard choice.

-

Run Prediction: Click the "Predict targets" button to initiate the search. The server will compare the input molecule against its library of known active ligands.

-

Analyze Results: The output page will display a list of predicted targets, ranked by a probability score. The results are grouped by protein class. Focus on the targets with the highest probability scores and those belonging to therapeutically relevant classes (e.g., kinases, GPCRs, enzymes).

1.3. Data Interpretation and Prioritization

Table 1: Hypothetical Output from a Target Prediction Server

| Rank | Target Name | Gene | Target Class | Probability | Rationale for Prioritization |

| 1 | Mitogen-activated protein kinase 14 | MAPK14 | Kinase | 0.65 | Well-validated inflammation target; tractable for biochemical assays. |

| 2 | Cyclooxygenase-2 | PTGS2 | Enzyme | 0.61 | Key enzyme in pain and inflammation pathways. |

| 3 | Carbonic Anhydrase II | CA2 | Lyase | 0.58 | Druggable target class; potential for oncology/glaucoma. |

| 4 | Cannabinoid receptor 1 | CNR1 | GPCR | 0.45 | Lower probability, but a high-value target in neurology. |

| 5 | Estrogen Receptor Alpha | ESR1 | Nuclear Rec. | 0.42 | Potential application in oncology. |

Causality Behind Choices: The prioritization in the table above is not based on probability alone. MAPK14 is ranked highest because kinases are a well-understood and highly "druggable" protein family with a wealth of available research tools and assays, making it an excellent starting point for validation.

Caption: In Silico Target Hypothesis Generation Workflow.

Part 2: Phenotypic Screening and Unbiased Target Deconvolution

While in silico methods predict targets based on known information, phenotypic screening works in reverse. It identifies a compound's effect on cells or organisms first, without a preconceived target. This unbiased approach is powerful for discovering novel mechanisms of action. If (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal demonstrates a consistent and potent effect—such as inducing apoptosis in cancer cells or reducing inflammatory cytokine production—the next critical step is to identify the protein(s) responsible for this effect. This is the process of target deconvolution.

The Power of Chemical Proteomics

Chemical proteomics is the gold standard for unbiased target identification. Affinity-based pulldown is a cornerstone technique. The principle is simple: immobilize the bioactive compound on a solid support (like beads), incubate it with a cellular protein lysate, wash away non-specific binders, and identify the specifically bound proteins using mass spectrometry.

Detailed Protocol: Affinity-Based Pulldown and Mass Spectrometry

Objective: To identify proteins from a cell lysate that directly bind to (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal.

Self-Validation: This protocol includes a crucial competition control. True binding partners will be enriched in the main experiment but significantly reduced in the competition experiment where an excess of free compound is added. This distinguishes specific interactors from non-specific background binding.

-

Probe Synthesis: Synthesize an analog of the compound with a linker arm and an affinity tag (e.g., biotin). It is critical to first test this modified probe to ensure it retains the biological activity of the parent compound.

-

Bead Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

-

Lysate Preparation: Culture and harvest cells of a relevant type (e.g., a cancer cell line where the compound shows anti-proliferative activity). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pulldown:

-

Test Sample: Incubate the cell lysate with the compound-coated beads.

-

Competition Control: In a separate tube, pre-incubate the cell lysate with a 100-fold molar excess of the free, non-biotinylated (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal before adding the compound-coated beads.

-

Negative Control: Incubate the lysate with uncoated streptavidin beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Protein Identification by LC-MS/MS:

-

Run the eluates on an SDS-PAGE gel for a short distance to separate proteins from the beads and concentrate the sample.

-

Excise the entire protein lane, perform in-gel trypsin digestion to generate peptides.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the acquired mass spectra against a protein database (e.g., UniProt) to identify the proteins. Compare the protein abundance (measured by spectral counts or intensity) between the test sample and the two controls. True hits will be highly abundant in the test sample and significantly depleted in the competition and negative controls.

Caption: Workflow for Target Deconvolution by Affinity Pulldown.

Part 3: Target Validation and Mechanistic Confirmation

Confirming Direct Target Engagement

The first step in validation is to confirm a direct, physical interaction between the compound and the purified target protein.

Detailed Protocol: Thermal Shift Assay (TSA / DSF)

Objective: To determine if (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal directly binds to and stabilizes a purified candidate protein.

Causality: The binding of a small molecule to a protein typically increases its thermal stability. This change can be measured by monitoring protein unfolding in response to a temperature gradient. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used, and the temperature at which 50% of the protein is unfolded (the melting temperature, or Tm) is calculated. A shift in Tm in the presence of the compound indicates direct binding.

-

Reagents:

-

Purified candidate protein (e.g., recombinant MAPK14).

-

Fluorescent dye (e.g., SYPRO Orange).

-

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal dissolved in DMSO.

-

Assay buffer.

-

-

Assay Preparation:

-

In a 96- or 384-well PCR plate, prepare reactions containing the purified protein, dye, and either the compound (at various concentrations) or DMSO (vehicle control).

-

-

Instrumentation: Place the plate in a real-time PCR machine.

-

Melt Curve Analysis: Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

-

Data Analysis:

-

Plot fluorescence versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.

-

Calculate the Tm for each condition by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

-

A positive shift in Tm (ΔTm) for the compound-treated samples compared to the DMSO control confirms direct binding and stabilization.

-

Table 2: Representative Thermal Shift Assay Data

| Condition | Compound Conc. (µM) | Melting Temp. (Tm) in °C | ΔTm (°C) | Interpretation |

| Control | 0 (DMSO) | 48.2 | - | Baseline Stability |

| Test | 1 | 50.1 | +1.9 | Binding Detected |

| Test | 10 | 52.5 | +4.3 | Dose-dependent Binding |

| Test | 50 | 53.1 | +4.9 | Binding Saturated |

Proving Cellular Target Engagement and Functional Consequence

Confirming that the compound binds its target in a living cell and modulates its downstream signaling pathway is the ultimate proof of a relevant mechanism of action.

Gold Standard Validation: Genetic Knockdown/Knockout

Causality: If the compound's biological effect is truly mediated by the identified target, then removing that target from the cell should render the compound ineffective. CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown are the definitive methods for this.

-

Generate Knockdown/Knockout Cells: Use siRNA or a CRISPR/Cas9 system to deplete the target protein (e.g., MAPK14) in the relevant cell line. Use a non-targeting control (scrambled siRNA or non-targeting gRNA) for comparison.

-

Confirm Depletion: Use Western blotting to confirm that the target protein levels are significantly reduced in the knockdown/knockout cells compared to the control cells.

-

Functional Assay: Treat both the target-depleted cells and the control cells with (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal across a range of concentrations.

-

Measure Phenotype: Perform the same phenotypic assay where the compound's activity was first discovered (e.g., a cell viability assay or a cytokine ELISA).

-

Analyze Results: If the compound is less potent or completely inactive in the target-depleted cells compared to the control cells, this provides powerful evidence that the protein is the functionally relevant target.

Caption: Hypothetical Signaling Pathway for Target Validation.

Conclusion

The process of identifying and validating a therapeutic target for a novel chemical entity like (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is a systematic, multi-layered endeavor. It begins with broad, computational predictions to build initial hypotheses. These hypotheses are then tested in an unbiased manner using powerful chemical proteomics to identify direct binding partners in a native biological context. Finally, each high-priority candidate target must be subjected to rigorous biochemical and genetic validation to confirm direct engagement and, most importantly, to prove its functional relevance to the compound's biological activity. This integrated strategy, which combines computational, proteomic, biochemical, and genetic approaches, provides the highest degree of confidence in target identification and lays a robust scientific foundation for subsequent drug development efforts.

References

-

SwissTargetPrediction: A web server for predicting the targets of bioactive small molecules. Accessible at: [Link].

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Accessible at: [Link].

-

ChEMBL Database: A manually curated database of bioactive molecules with drug-like properties. Accessible at: [Link].

-

ReverseDock: A web server for blind docking of a single ligand to multiple protein targets. Accessible at: [Link].

-

Bosc, N., et al. (2022). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Accessible at: [Link].

-

Westfall, C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Accessible at: [Link].

-

Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Accessible at: [Link].

-

Capture Compound Mass Spectrometry: An overview of the technology for target deconvolution by Charles River Laboratories. Accessible at: [Link].

-

Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. Accessible at: [Link].

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Accessible at: [Link].

An In-Depth Technical Guide to the In Vitro Biological Evaluation of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

Executive Summary & Strategic Overview

This guide outlines a comprehensive, multi-tiered strategy for the in vitro biological evaluation of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal. The core of this compound's structure is an α,β-unsaturated aldehyde, a chemical motif known for its electrophilic reactivity.[1][2] This reactivity, specifically its potential to act as a Michael acceptor, is the central hypothesis driving its potential bioactivity. The aldehyde group can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) on proteins, thereby modulating their function.[3] This document provides a logical, field-proven workflow designed to first establish a cytotoxicity profile and then systematically probe for specific anticancer, anti-inflammatory, and antimicrobial activities. Each proposed assay is supported by a detailed, step-by-step protocol, an explanation of its underlying principles, and a framework for data interpretation, ensuring a scientifically rigorous evaluation.

Compound Profile: Physicochemical Properties and Handling

A thorough understanding of the test article is fundamental to reliable and reproducible in vitro screening.

Chemical Structure: (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

| Property | Value | Source |

| CAS Number | 88438-06-6 | [4] |

| Molecular Formula | C₉H₆Cl₂O | [4] |

| Molecular Weight | 201.05 g/mol | [4] |

| Appearance | (Expected) Pale yellow solid or oil | N/A |

Handling and Preparation for In Vitro Assays:

-

Solvent Selection: Due to the predicted lipophilicity of the chlorinated phenyl group, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-50 mM).

-

Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.

-

Safety Precautions: Analogs of this compound are known irritants.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood.

Core Mechanistic Hypothesis: Covalent Modification via Michael Addition

The primary driver of bioactivity for α,β-unsaturated carbonyl compounds is their susceptibility to nucleophilic attack at the β-carbon.[1][6] This reaction, known as a Michael addition or 1,4-conjugate addition, allows the compound to form stable, covalent bonds with biological nucleophiles, most notably the thiol group of cysteine residues within proteins. This irreversible modification can lead to enzyme inhibition, disruption of protein-protein interactions, or altered protein conformation, ultimately triggering a cellular response.

Caption: Covalent modification of a protein via Michael addition.

This electrophilic nature underpins the rationale for selecting assays that evaluate processes heavily regulated by proteins susceptible to such modification, including cell survival, inflammation, and microbial viability.

Tier 1 Evaluation: Foundational Cytotoxicity Profiling

Causality: Before assessing specific therapeutic activities, it is imperative to determine the compound's general toxicity against both cancerous and non-cancerous mammalian cells.[7][8] This step establishes the concentration range for subsequent mechanistic studies and provides an initial measure of the therapeutic index—the ratio between toxic and therapeutic doses. The MTT assay is a robust, widely adopted colorimetric method for this purpose, measuring mitochondrial reductase activity as a surrogate for cell viability.[9]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with DMSO at the highest concentration used) and "untreated control" wells (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound Concentration (µM) | Absorbance (570 nm) | % Viability | IC₅₀ (µM) |

| HeLa | 0 (Control) | 1.25 ± 0.08 | 100% | \multirow{5}{}{[Calculated Value]} |

| 1 | 1.10 ± 0.05 | 88% | ||

| 10 | 0.65 ± 0.04 | 52% | ||

| 50 | 0.15 ± 0.02 | 12% | ||

| 100 | 0.08 ± 0.01 | 6% | ||

| HEK293 | 0 (Control) | 1.30 ± 0.09 | 100% | \multirow{5}{}{[Calculated Value]} |

| 1 | 1.28 ± 0.07 | 98% | ||

| 10 | 1.15 ± 0.06 | 88% | ||

| 50 | 0.80 ± 0.05 | 62% | ||

| 100 | 0.55 ± 0.04 | 42% |

Tier 2 Evaluation: Targeted Biological Activity Screening

Based on the IC₅₀ values obtained, subsequent assays should be conducted at non-cytotoxic concentrations to ensure that the observed effects are not merely a consequence of cell death.

Investigation of Anticancer Activity: Apoptosis Induction

Causality: Preliminary research suggests that (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal may induce apoptosis.[3] A key biochemical hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving cellular substrates to orchestrate cell death. Measuring their activity provides a direct, quantifiable indicator of apoptosis.

Caption: Simplified role of Caspase-3/7 in apoptosis.

5.1.1 Detailed Protocol: Caspase-Glo® 3/7 Assay This protocol is based on the principles of the Promega Caspase-Glo® 3/7 assay.[10][11]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (at concentrations around its IC₅₀) and a known apoptosis inducer (e.g., Staurosporine) as a positive control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Express data as a fold change in luminescence relative to the vehicle-treated control cells.

Investigation of Anti-inflammatory Activity: NF-κB Inhibition

Causality: The NF-κB signaling pathway is a master regulator of inflammation.[12][13] Under basal conditions, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS).[13] The electrophilic nature of the test compound makes the upstream IκB kinase (IKK) complex—which contains critical cysteine residues—a plausible target for covalent inhibition.

Caption: Canonical NF-κB pathway and a potential point of inhibition.

5.2.1 Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production. Include a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite, a stable breakdown product of NO, is proportional to the absorbance.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the data as a percentage of NO inhibition compared to the LPS-only treated cells.

Investigation of Antimicrobial Activity

Causality: The compound's electrophilic nature could allow it to react with essential bacterial enzymes or membrane proteins, disrupting cellular processes and compromising membrane integrity.[3] Evaluating its activity against both Gram-positive and Gram-negative bacteria is crucial to determine its spectrum of activity.

5.3.1 Detailed Protocol: Broth Microdilution for MIC This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).[14]

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well plate.

-

Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

5.3.2 Detailed Protocol: Bacterial Membrane Integrity Assay This assay uses fluorescent dyes to assess membrane damage.[15][16]

-

Bacterial Preparation: Harvest mid-log phase bacteria, wash with PBS, and resuspend to an OD₆₀₀ of 0.5.

-

Treatment: Treat the bacterial suspension with the compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours). Use a membrane-disrupting agent like polymyxin B as a positive control.

-

Staining: Add the LIVE/DEAD™ BacLight™ reagent mix (containing SYTO® 9 and propidium iodide) to the bacterial suspensions. SYTO® 9 enters all cells (staining them green), while propidium iodide only enters cells with compromised membranes (staining them red and quenching the green fluorescence).

-

Incubation: Incubate in the dark for 15 minutes.

-

Data Acquisition: Measure fluorescence using a flow cytometer or a fluorescence microplate reader (Green: Ex/Em ~485/530 nm; Red: Ex/Em ~530/620 nm).

-

Data Analysis: An increase in the red/green fluorescence ratio indicates a loss of membrane integrity.

Summary and Integrated Evaluation Strategy

The proposed workflow provides a systematic and logical progression for characterizing the bioactivity of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal. By starting with a broad cytotoxicity screen and moving towards hypothesis-driven mechanistic assays, this approach efficiently allocates resources and generates a comprehensive data package. The results from each tier will inform the next steps, creating a self-validating system for hit-to-lead development.

Sources

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal | 88438-06-6 | Benchchem [benchchem.com]

- 4. 88438-06-6|(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal|BLD Pharm [bldpharm.com]

- 5. (2E)-3-(2-chlorophenyl)prop-2-enal | CAS#:18365-42-9 | Chemsrc [chemsrc.com]

- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kosheeka.com [kosheeka.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 11. Caspase 3/7 Activity [protocols.io]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]

Foreword: The Strategic Imperative of Chlorinated Chalcones in Modern Drug Discovery

<Technical Guide: Discovery and Synthesis of Novel Chlorinated Chalcone Analogs

Chalcones, belonging to the flavonoid class of natural products, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their core structure, an α,β-unsaturated ketone system linking two aromatic rings, is not only biosynthetically accessible but also readily amenable to synthetic modification.[1] This inherent versatility has fueled the exploration of countless chalcone derivatives, revealing a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3]

Within this expansive chemical space, the strategic introduction of chlorine atoms onto the chalcone framework has emerged as a particularly fruitful avenue for enhancing therapeutic potential. Halogenation, and specifically chlorination, can profoundly influence a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic distribution—thereby modulating its pharmacokinetic profile and target engagement.[4] Indeed, studies have consistently demonstrated that chlorinated chalcone analogs exhibit heightened potency against various cancer cell lines and microbial strains, validating this approach as a cornerstone of contemporary drug discovery efforts.[4][5][6]

This guide provides an in-depth technical exploration of the discovery and synthesis of novel chlorinated chalcone analogs. Moving beyond mere recitation of protocols, we will delve into the causal relationships that underpin experimental design, from the selection of starting materials to the nuanced interpretation of spectroscopic data and the strategic design of biological evaluation cascades. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to navigate this promising area of medicinal chemistry with confidence and ingenuity.

Part 1: Rational Design and Synthesis of Chlorinated Chalcone Scaffolds

The cornerstone of synthesizing chalcones is the Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction between an appropriately substituted acetophenone (Ring A precursor) and a substituted benzaldehyde (Ring B precursor).[1][7][8] The power of this reaction lies in its tolerance for a wide array of functional groups, allowing for the systematic introduction of chlorine atoms at various positions on either aromatic ring.

The Claisen-Schmidt Condensation: A Mechanistic Perspective

The choice of base and solvent is critical for reaction efficiency and yield. Typically, an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is employed.[1] The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone that defines the chalcone scaffold.

Experimental Protocol: General Synthesis of a Chlorinated Chalcone Analog

Objective: To synthesize a representative chlorinated chalcone via the Claisen-Schmidt condensation.

Materials:

-

Substituted Chloroacetophenone (1.0 eq)

-

Substituted Chlorobenzaldehyde (1.0 eq)

-

Ethanol (or Methanol)

-

40% Aqueous Sodium Hydroxide Solution

-

Distilled Water

-

Hydrochloric Acid (for neutralization)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Ice Bath

-

Büchner Funnel and Filter Paper

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve the substituted chloroacetophenone (1.0 eq) and the substituted chlorobenzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.[2]

-

Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, add the 40% aqueous NaOH solution dropwise. The reaction mixture will typically turn color and may become thick as the product begins to precipitate.[2]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for a designated period (typically 4-24 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new, less polar product spot.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Acidify the solution with dilute hydrochloric acid to neutralize the excess base, which will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water to remove any inorganic salts. The crude chalcone can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chlorinated chalcone analog.

Structural Elucidation and Characterization: A Multi-Technique Approach

The unambiguous confirmation of the synthesized chlorinated chalcone's structure is paramount. A combination of spectroscopic techniques is employed for this purpose, each providing a unique piece of the structural puzzle.[6]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms. Key diagnostic signals in the ¹H NMR spectrum of a chalcone include the characteristic doublets for the α- and β-vinylic protons, typically found in the downfield region (δ 7-8 ppm), with a large coupling constant (J ≈ 15 Hz) indicative of a trans-configuration. The positions and splitting patterns of the aromatic protons provide definitive information about the location of the chlorine substituents on both rings. ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbon (δ > 180 ppm) and the vinylic carbons.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature that can be observed in the mass spectrum, further confirming the presence of chlorine in the molecule.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present. The most prominent absorption for a chalcone is the strong C=O stretching vibration of the α,β-unsaturated ketone, typically observed in the range of 1630-1680 cm⁻¹. The C=C stretching of the alkene and aromatic rings also gives rise to characteristic absorptions.[6]

The following diagram illustrates the general workflow for the synthesis and characterization of chlorinated chalcone analogs.

Caption: Workflow for Synthesis and Characterization.

Part 2: Biological Evaluation of Novel Chlorinated Chalcone Analogs

Once a library of chlorinated chalcones has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The specific assays employed will depend on the therapeutic area of interest, but generally fall into categories such as anticancer, antimicrobial, and anti-inflammatory screening.

Anticancer Activity Assessment

Chalcones have demonstrated the ability to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis in various cancer cell lines.[9][10] The presence of chlorine atoms can enhance these effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of chlorinated chalcone analogs on a cancer cell line.

Materials:

-

Cancer Cell Line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

-

Cell Culture Medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

Chlorinated Chalcone Analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel Pipette

-

Microplate Reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the chlorinated chalcone analogs in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

Data Presentation: Cytotoxicity of Chlorinated Chalcones

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM)[9] |

| Analog 1 | 4-Chloro (Ring B) | MCF-7 | 15.0 |

| Analog 2 | 2',5'-Dichloro | HT-29 | 8.5 |

| Analog 3 | 3,4-Dichloro (Ring B) | A549 | 12.2 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Antimicrobial Activity Screening

Chlorinated chalcones have shown promising activity against a range of pathogenic bacteria and fungi.[4][6][11] The agar well diffusion method is a common initial screening technique.

Experimental Protocol: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of chlorinated chalcone analogs against selected microorganisms.

Materials:

-

Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)[8]

-

Fungal Strain (e.g., Candida albicans)[5]

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri Dishes

-

Chlorinated Chalcone Analogs (dissolved in DMSO)

-

Positive Control (e.g., a standard antibiotic like Ciprofloxacin)

-

Negative Control (DMSO)

-

Sterile Cork Borer

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume of each chlorinated chalcone solution, the positive control, and the negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[8]

The following diagram illustrates a typical screening cascade for the biological evaluation of chlorinated chalcone analogs.

Sources

- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mattioli1885journals.com [mattioli1885journals.com]

- 7. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal as a Versatile Precursor for Bioactive Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Key Synthetic Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, a β-chlorovinyl aldehyde, has emerged as a highly versatile and reactive precursor for the construction of a variety of bioactive heterocycles. Its unique structural features, including a reactive aldehyde group, a polarized carbon-carbon double bond, and a labile chlorine atom, make it an ideal starting material for cyclocondensation reactions.

This comprehensive guide provides detailed application notes and protocols for the utilization of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal in the synthesis of biologically relevant pyrazoles and pyrimidines. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions, empowering researchers to adapt and innovate in their synthetic endeavors.

Synthesis of the Precursor: (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds and the synthesis of β-chlorovinyl aldehydes.[3] The reaction of 4-chloroacetophenone with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), provides a reliable route to (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal.

Protocol: Vilsmeier-Haack Synthesis

Materials:

-

4-Chloroacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a pale-yellow solid, will be observed.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-chloroacetophenone (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal as a solid.

Causality of Experimental Choices:

-

The use of anhydrous conditions is crucial to prevent the decomposition of the Vilsmeier reagent and the starting materials.

-

The dropwise addition of POCl₃ at low temperatures controls the exothermic reaction of Vilsmeier reagent formation.

-

Refluxing the reaction mixture provides the necessary energy to drive the formylation and subsequent chlorination and elimination steps.

-

The workup with ice and neutralization with sodium bicarbonate quenches the reaction and removes acidic byproducts.

Synthesis of Bioactive Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The reaction of β-chlorovinyl aldehydes with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[6]

Figure 1: General workflow for the synthesis of 5-(4-chlorophenyl)-1H-pyrazole.

Protocol: Synthesis of 5-(4-chlorophenyl)-1H-pyrazole

Materials:

-

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and adjust the pH to ~2 with 1 M HCl.

-

Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.

-

Basify the aqueous layer to pH ~8 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-chlorophenyl)-1H-pyrazole.

Rationale for the Protocol:

-

The reaction proceeds via a nucleophilic attack of the hydrazine on the aldehyde, followed by an intramolecular cyclization and elimination of HCl and water to form the aromatic pyrazole ring.

-

The acidic wash removes unreacted hydrazine and other basic impurities, while the subsequent basification allows for the extraction of the weakly basic pyrazole product.

| Compound | Molecular Formula | Reported Bioactivity | Reference |

| 5-(4-chlorophenyl)-1H-pyrazole | C₉H₇ClN₂ | Antimicrobial, Anticancer | [7][8] |

Synthesis of Bioactive Pyrimidines

Pyrimidines are another class of heterocycles of immense biological significance, forming the core structure of nucleobases and numerous drugs with anticancer, antiviral, and antibacterial activities.[1][9][10] A common synthetic route to pyrimidines involves the condensation of a three-carbon component with an amidine derivative.[11] (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal serves as an excellent three-carbon building block for this purpose.

Figure 2: General workflow for the synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine.

Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)pyrimidine

Materials:

-

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

-

Guanidine hydrochloride

-

Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium and ethanol)

-

Ethanol, absolute

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by either using a commercial solution or by carefully dissolving sodium metal in ethanol.

-

Add guanidine hydrochloride (1.5 equivalents) to the sodium ethoxide solution and stir for 15 minutes to form free guanidine.

-

Add a solution of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (1 equivalent) in absolute ethanol to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and stir. The product may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)pyrimidine.

Expert Insights and Mechanistic Considerations:

-

The reaction is believed to proceed through an initial Michael addition of the guanidine to the α,β-unsaturated aldehyde, followed by cyclization and elimination of HCl and water.

-

The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride and generate the free, nucleophilic guanidine.

| Compound | Molecular Formula | Reported Bioactivity | Reference |

| 2-Amino-4-(4-chlorophenyl)pyrimidine | C₁₀H₈ClN₃ | Anticancer, Antileishmanial | [4][12][13] |

Conclusion and Future Perspectives

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is a readily accessible and highly reactive synthetic intermediate with significant potential in the construction of bioactive heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrazoles and pyrimidines provide a solid foundation for further exploration and derivatization. The resulting heterocyclic scaffolds can be further functionalized to generate libraries of compounds for screening in various biological assays, contributing to the discovery of new therapeutic agents. The versatility of this building block opens avenues for the synthesis of other heterocyclic systems, such as pyridines and isoxazoles, and warrants further investigation by the scientific community.

References

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665.

- Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2012). Archives of Pharmacal Research, 35(5), 807-815.

- Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates. (2005). Tetrahedron Letters, 46(35), 6011-6014.

- Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. (2001). The Journal of Organic Chemistry, 66(10), 3393-3401.

- Plausible mechanism for formation of β-chlorovinyl aldehyde derivatives 6 and 7. (n.d.).

- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Advances in Biological Chemistry, 12(4), 81-91.

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Journal of the Chinese Chemical Society, 65(3), 361-368.

- An overview on synthesis and biological activity of pyrimidines. (2020). World Journal of Advanced Research and Reviews, 8(2), 134-144.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 1-17.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). International Journal of Organic Chemistry, 3(3A), 1-7.

- How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2022). Journal of Molecular Structure, 1262, 133037.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013).

- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Journal of Applicable Chemistry, 6(5), 896-903.

- An overview on synthesis and biological activity of pyrimidines. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 86-90.

- A transition metal-free [3 + 2] cycloaddition approach for the efficient synthesis of trisubstituted pyrrole derivatives from β-chlorovinyl aldehydes. (2020). Organic & Biomolecular Chemistry, 18(3), 488-493.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Heterocyclic Chemistry, 57(1), 307-316.

- Synthesis Of Pyrimidines. (n.d.). SciSpace.

- Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). Molecules, 29(22), 5021.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry, 16(12), 105339.

- Pyrazole derivatives 10-16 preliminary antibacterial activity versus Gram positive and negative bacteria. (n.d.).

- Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (n.d.).

- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). Molecules, 28(14), 5364.

- [Research advances in antitumor activities of pyrimidine derivatives]. (2012). Yao Xue Xue Bao, 47(4), 411-419.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92.

- Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(20), 5585-5589.

- Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. (1974). Journal of the Chemical Society, Perkin Transactions 1, 2156-2161.

- Review on Biological Activities of Pyrazole Derivatives. (2022). Journal of Chemical Health Risks, 12(2), 201-215.

- Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. (2019). Organic & Biomolecular Chemistry, 17(38), 8694-8702.

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(3A), 1-7.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Method for preparing vilsmeier reagent. (2020).

- STUDY OF THE ANTI-TUMOR ACTIVITY OF SYNTHETIC PYRIDO [2,3-d]PYRIMIDINES, PYRIMIDINES AND CORRESPONDING CHALCONE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research, 9(9), 3804-3814.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1034-1065.

- Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. (n.d.).

- Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2018). Molecules, 23(10), 2548.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Journal of the Iranian Chemical Society, 22(1), 1-13.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry - Section B, 44B(12), 2569-2573.

- Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (2015). Journal of Organic and Pharmaceutical Chemistry, 9(3), 1-10.

Sources

- 1. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Guide to Antimicrobial Assays for Substituted Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobials